molecular formula C13H6N2O3 B8402248 4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile

4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile

Cat. No.: B8402248
M. Wt: 238.20 g/mol
InChI Key: YUSGKJMPHJDEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This compound consists of a furan ring substituted with a nitro group and an ethynyl group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile typically involves the reaction of 5-nitro-2-furylacetylene with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the furan derivative is coupled with a halogenated benzonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile involves its interaction with cellular components. The nitro group is believed to undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-furylacrylic acid
  • 5-Nitro-2-furylmethylidenehydrazine
  • 5-Nitro-2-furylthiazole

Uniqueness

4-[(5-Nitro-furan-2-yl)-ethynyl]benzonitrile is unique due to its specific structure, which combines a nitrofuran moiety with an ethynyl group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H6N2O3

Molecular Weight

238.20 g/mol

IUPAC Name

4-[2-(5-nitrofuran-2-yl)ethynyl]benzonitrile

InChI

InChI=1S/C13H6N2O3/c14-9-11-3-1-10(2-4-11)5-6-12-7-8-13(18-12)15(16)17/h1-4,7-8H

InChI Key

YUSGKJMPHJDEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-nitrofuran (1.65 g) and triethylamine (34 ml) in anhydrous acetonitrile (55 ml) under nitrogen was added bis(triphenylphosphine)palladium dichloride (130 mg) and cuprous iodide (35 mg). 4-Ethynylbenzonitrile (1.09 g) was added and the reaction mixture was stirred under nitrogen overnight. The mixture was evaporated to dryness and the residue was dissolved in dichloromethane (200 ml), dried over anhydrous sodium sulfate, filtered and evaporated to dryness. The residue was purified by silica gel chromatography (ethyl acetate/hexane 1:10) and triturated with ethyl acetate/hexane (1:3) to give 4-[(5-nitro-2-furyl)-ethynyl]benzonitrile.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

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